

# A Comprehensive Technical Review of 2-Amino-4,6-dimethylpyridine

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## Compound of Interest

Compound Name: 2-Amino-4,6-dimethylpyridine

Cat. No.: B145770

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Amino-4,6-dimethylpyridine**, also known as 6-amino-2,4-lutidine, is a versatile heterocyclic amine that serves as a crucial building block in organic synthesis. Its unique structure, featuring a nucleophilic amino group and a basic pyridine nitrogen atom on a dimethyl-substituted aromatic scaffold, makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive review of its chemical properties, synthesis protocols, spectroscopic data, and key applications, with a focus on its role in drug discovery and development.

## Chemical and Physical Properties

**2-Amino-4,6-dimethylpyridine** is typically a white to off-white crystalline powder at room temperature.<sup>[1][2]</sup> Its fundamental properties are summarized in the table below, providing essential data for laboratory and industrial applications.<sup>[3]</sup>

Property	Value	References
CAS Number	5407-87-4	[3]
Molecular Formula	C <sub>7</sub> H <sub>10</sub> N <sub>2</sub>	[3]
Molecular Weight	122.17 g/mol	[3]
Appearance	White to off-white crystalline powder	[1][2]
Melting Point	63-64 °C	[3]
Boiling Point	235 °C	[3]
Synonyms	6-Amino-2,4-lutidine, 4,6-Dimethylpyridin-2-amine	[3]
InChI Key	BRBUBVKGJRPRD-UHFFFAOYSA-N	[3]
SMILES	<chem>Cc1cc(C)nc(N)c1</chem>	[3]

## Synthesis and Purification

A high-yield, two-step synthesis method for **2-amino-4,6-dimethylpyridine** has been developed, suitable for industrial-scale production with a purity exceeding 99% (as determined by GC) and a total yield of over 70%.

## Experimental Protocol: High-Purity Synthesis

This protocol is adapted from a patented synthesis method.

### Step 1: Synthesis of Intermediate (6-amino-2,4-dimethyl-3-pyridine nitrile)

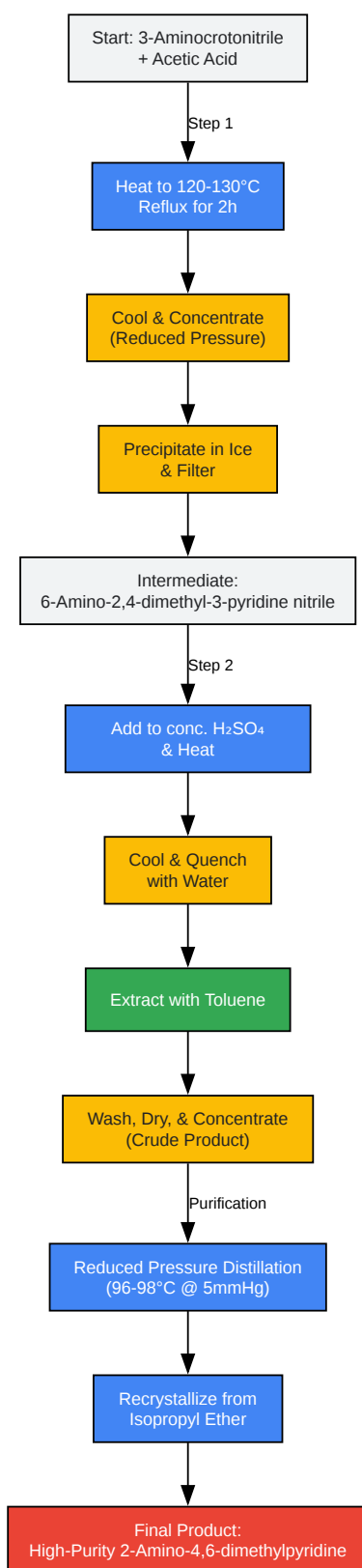
- **Preparation:** To a 10L glass reaction kettle, add 6.4L of acetic acid at a temperature of 20-25 °C.
- **Reactant Addition:** While stirring, add 3-aminocrotonitrile (2.13kg, 25.9mol) in four equal batches (0.53 kg per batch) at 30-minute intervals.

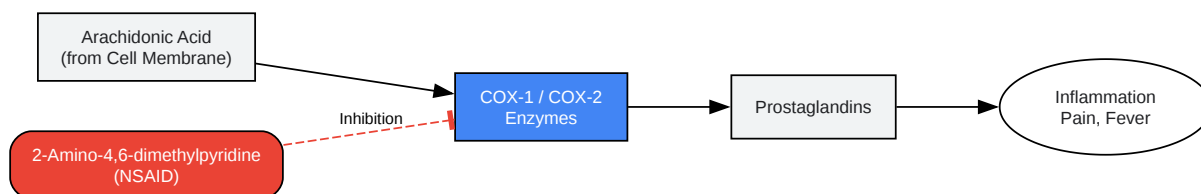
- **Reaction:** After the addition is complete, slowly heat the mixture to 120-130 °C and maintain a reflux with stirring for 2 hours to ensure the reaction is complete.
- **Isolation:** Cool the reaction liquid and concentrate the acetic acid under reduced pressure. Add the resulting concentrated solution to crushed ice.
- **Purification:** Collect the precipitated solid by suction filtration. Wash the solid via suspension and dry to obtain the intermediate.

## Step 2: Synthesis and Purification of **2-Amino-4,6-dimethylpyridine**

- **Preparation:** Add the intermediate from Step 1 to a concentrated sulfuric acid solution.
- **Reaction:** Heat the mixture to facilitate the removal of the cyano group and hold until the reaction is complete.
- **Quenching:** After cooling, quench the reaction by dropwise addition of pure water.
- **Extraction:** Pour the reaction liquid into crushed ice and perform multiple extractions with toluene. Combine the upper organic phases.
- **Washing and Drying:** Sequentially wash the combined organic phase with saturated sodium chloride solution, dry the solution, and perform suction filtration.
- **Crude Product Isolation:** Concentrate the filtrate to obtain the crude product.
- **Purification (Distillation):** Perform reduced pressure solid distillation on the crude product, collecting the fraction at 96-98 °C (at a vacuum of 5mmHg).
- **Purification (Recrystallization):** Add the collected fraction (1.50 kg) to a 5L flask, heat to 70 °C to melt, and add 3.0L of isopropyl ether with stirring. Reflux for 30 minutes, then cool to room temperature. Place the flask in a freezer at -5 to -10 °C for 4 hours to crystallize.
- **Final Product:** Collect the crystals by suction filtration and perform vacuum drying at 40 °C for 24 hours to obtain high-purity white crystals of **2-amino-4,6-dimethylpyridine**.

## Synthesis Workflow Diagram





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